![molecular formula C14H18N2O4S B7556890 N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide, also known as NSC-743380, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been found to have a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases.
Wirkmechanismus
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide acts as an inhibitor of the protein kinase C (PKC) family of enzymes. PKCs are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKCs, N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide can modulate these cellular processes and potentially impact the progression of various diseases.
Biochemical and Physiological Effects
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. This molecule has also been investigated for its potential use in the treatment of viral infections, including HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide in lab experiments. It can be difficult to obtain large quantities of this molecule, and it may not be effective in all cell types or disease models.
Zukünftige Richtungen
There are several future directions for the study of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide. One area of research is the development of more potent and selective inhibitors of PKCs. Additionally, researchers are investigating the potential use of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide in combination with other therapies, such as chemotherapy or immunotherapy. Finally, there is ongoing research into the potential use of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Conclusion
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases. While there are limitations to using this molecule in lab experiments, there are also many future directions for research into its potential therapeutic applications.
Synthesemethoden
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 4-morpholin-4-ylsulfonylbenzaldehyde with propargylamine. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide. The synthesis of this molecule is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This molecule has been investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-2-14(17)15-11-12-3-5-13(6-4-12)21(18,19)16-7-9-20-10-8-16/h2-6H,1,7-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRYYTQDHRGRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
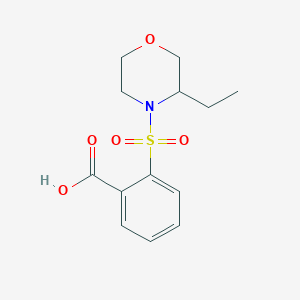
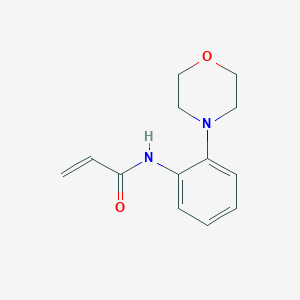
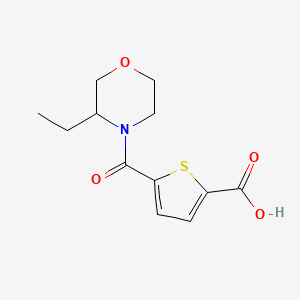
![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)
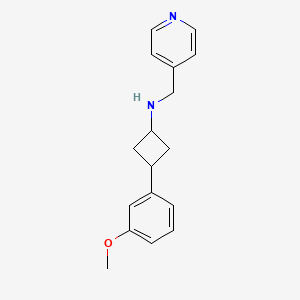
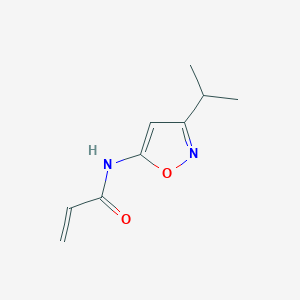
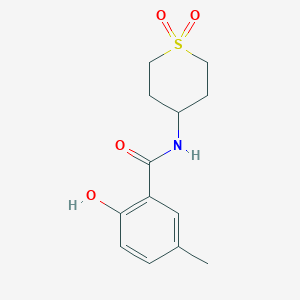
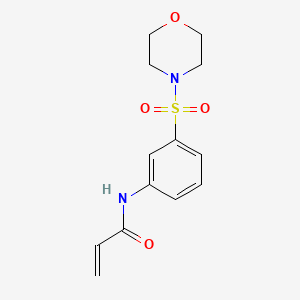
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)
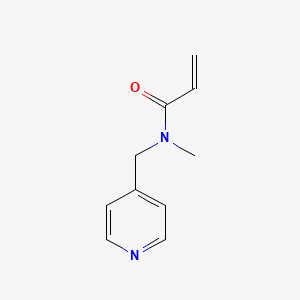
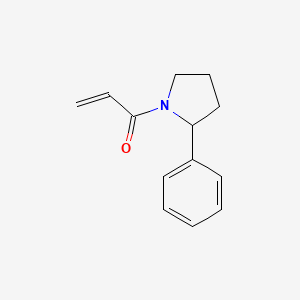
![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)